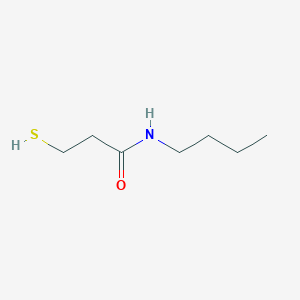![molecular formula C12H20O B14370144 8-[(But-3-en-2-yl)oxy]octa-1,6-diene CAS No. 90689-23-9](/img/structure/B14370144.png)
8-[(But-3-en-2-yl)oxy]octa-1,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(But-3-en-2-yl)oxy]octa-1,6-diene is an organic compound characterized by its unique structure, which includes a butenyl group attached to an octadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(But-3-en-2-yl)oxy]octa-1,6-diene typically involves the reaction of an appropriate octadiene precursor with a butenylating agent under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters are meticulously controlled to ensure consistent quality and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
8-[(But-3-en-2-yl)oxy]octa-1,6-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reagents such as bromine (Br₂) or chlorine (Cl₂) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
8-[(But-3-en-2-yl)oxy]octa-1,6-diene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 8-[(But-3-en-2-yl)oxy]octa-1,6-diene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
1,6-Octadiene: A simpler diene with similar reactivity but lacks the butenyl group.
Butenyl ethers: Compounds with similar functional groups but different backbone structures.
Uniqueness
8-[(But-3-en-2-yl)oxy]octa-1,6-diene is unique due to its combination of a butenyl group and an octadiene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .
Properties
CAS No. |
90689-23-9 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
8-but-3-en-2-yloxyocta-1,6-diene |
InChI |
InChI=1S/C12H20O/c1-4-6-7-8-9-10-11-13-12(3)5-2/h4-5,9-10,12H,1-2,6-8,11H2,3H3 |
InChI Key |
HABQSMSAGBHAER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)OCC=CCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


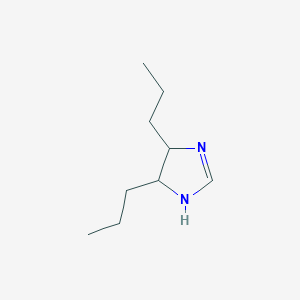
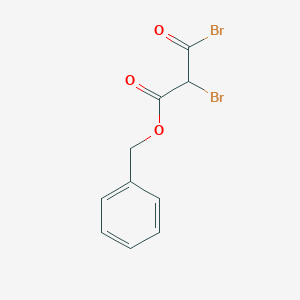
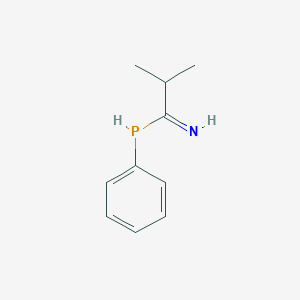
![1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium](/img/structure/B14370089.png)
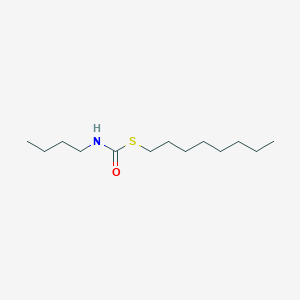
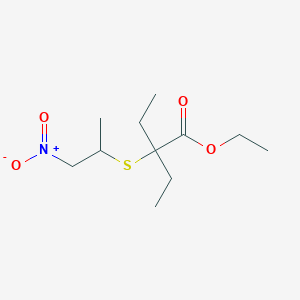
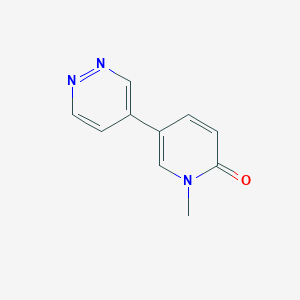
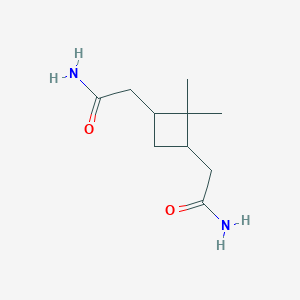
![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)
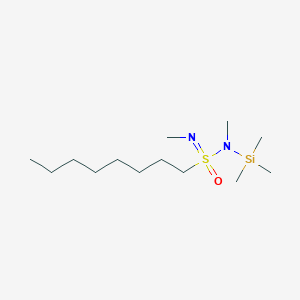
![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)
